2-Methyl-1-phenyl-1-butanol chemical properties
2-Methyl-1-phenyl-1-butanol chemical properties
An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butanol for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methyl-1-phenyl-1-butanol, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the structural, analytical, and synthetic facets of the compound, offering field-proven insights into its properties and potential applications.
Core Molecular Identity and Structure
2-Methyl-1-phenyl-1-butanol, with the CAS Registry Number 3968-86-3, is a tertiary alcohol.[1][2] Its structure features a phenyl group and a hydroxyl group attached to the same chiral carbon, which is also bonded to a sec-butyl group. This chirality is a critical feature, making it a potentially valuable building block in asymmetric synthesis.
The fundamental identifiers for this compound are:
Caption: 2D structure of 2-Methyl-1-phenyl-1-butanol.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are foundational to its application, influencing everything from reaction kinetics to bioavailability. Below is a summary of key data points for 2-Methyl-1-phenyl-1-butanol.
| Property | Value | Unit | Source(s) |
| Melting Point | 55.5 | °C | [3] |
| Boiling Point | 233.9 | °C (at 760 mmHg) | [3] |
| Density | 0.963 | g/cm³ | [3] |
| Flash Point | 103.7 | °C | [3] |
| Refractive Index | 1.512 | - | [3] |
| LogP (Octanol/Water) | 2.766 | - | [3][5] |
| Water Solubility | log₁₀WS = -3.01 | mol/L | [5] |
Expert Insights: The LogP value of 2.766 indicates significant lipophilicity, a crucial parameter in drug design for membrane permeability.[3][5] Its low predicted water solubility further supports this characteristic.[5] These properties suggest the molecule is more likely to partition into lipid environments, a key consideration for pharmacokinetic modeling.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 2-Methyl-1-phenyl-1-butanol, the key diagnostic peaks are:
-
O-H Stretch : A strong, broad absorption in the 3300-3400 cm⁻¹ region, characteristic of a hydrogen-bonded alcohol.[6]
-
C-O Stretch : A strong absorption around 1000-1200 cm⁻¹, indicating the carbon-oxygen single bond of the tertiary alcohol.[6]
-
Aromatic C-H Stretch : Peaks appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending : Absorptions in the 1500-1600 cm⁻¹ region.[6]
The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which serves as an authoritative reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy elucidates the carbon-hydrogen framework.
-
¹H NMR : Protons adjacent to the electron-withdrawing phenyl and hydroxyl groups are significantly deshielded, shifting them downfield.[6] The chiral center can introduce magnetic inequivalence, potentially leading to more complex splitting patterns than simple n+1 rules would predict, especially for the diastereotopic protons of an adjacent CH₂ group if one were present.[8]
-
¹³C NMR : The carbon atom bonded to the hydroxyl group (Cα) is expected to appear in the 50-65 ppm range.[6] Aromatic carbons will resonate in the typical 120-150 ppm region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) typically results in fragmentation, providing clues to the molecular structure. For alcohols, two primary fragmentation pathways are common:
-
Alpha-Cleavage : The breaking of a bond between the alcohol carbon and an adjacent carbon. For this molecule, cleavage of the Cα-sec-butyl bond is a likely event.
-
Dehydration : The loss of a water molecule (H₂O), resulting in a peak at [M-18].[6]
The NIST WebBook contains the electron ionization mass spectrum for 2-Methyl-1-phenyl-1-butanol, which can be used for identity confirmation.[1]
Caption: Key fragmentation pathways in Mass Spectrometry.
Synthesis and Reactivity
Grignard Synthesis Protocol
A robust and widely applicable method for synthesizing tertiary alcohols like 2-Methyl-1-phenyl-1-butanol is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. In this case, reacting sec-butylmagnesium bromide with benzaldehyde is a logical pathway.
Causality: The Grignard reagent transforms the electrophilic carbonyl carbon of benzaldehyde into a tetrahedral intermediate, which upon acidic workup, protonates to yield the final tertiary alcohol. The choice of an ether solvent like THF is critical; it stabilizes the Grignard reagent through coordination, preventing its decomposition.
Step-by-Step Methodology:
-
Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂) throughout the reaction.
-
Grignard Reagent Formation : Place magnesium turnings in the flask. Add a solution of 2-bromobutane in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary. The reaction is exothermic and should be controlled with an ice bath to maintain a gentle reflux.
-
Addition of Electrophile : Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to 0°C. Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Reaction & Quenching : After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This weak acid is chosen to protonate the alkoxide without causing side reactions like elimination.
-
Extraction & Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Caption: Grignard synthesis workflow for 2-Methyl-1-phenyl-1-butanol.
Relevance in Drug Discovery and Development
While 2-Methyl-1-phenyl-1-butanol is not an active pharmaceutical ingredient itself, its structural motifs are highly relevant in medicinal chemistry.
-
Chiral Intermediate : As a chiral alcohol, it can serve as a valuable starting material or intermediate for the synthesis of more complex, enantiomerically pure molecules.[9] The stereochemistry of a drug is often critical to its efficacy and safety.
-
The "Magic Methyl" Effect : The strategic addition of a methyl group to a lead compound can profoundly impact its pharmacological profile. This phenomenon, often called the "magic methyl" effect, can enhance binding affinity, improve metabolic stability, or alter solubility.[10][11] The sec-butyl group of this molecule contains methyl groups that can be explored in structure-activity relationship (SAR) studies to probe binding pockets for hydrophobic interactions.[11]
-
Scaffold for Analog Development : The phenylbutanol core is a common scaffold. By modifying the phenyl ring or the alkyl chain, libraries of analogs can be generated to optimize pharmacokinetic and pharmacodynamic properties. Its lipophilicity makes it a suitable fragment for targeting proteins with hydrophobic binding sites.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount. While a specific Safety Data Sheet (SDS) for 2-Methyl-1-phenyl-1-butanol was not retrieved, general safety protocols for similar laboratory chemicals should be strictly followed.
-
General Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
First Aid :
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] Store away from strong oxidizing agents.
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2-Methyl-1-phenyl-1-butanol - NIST WebBook. [Link]
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1-phenyl-1-butanol - 614-14-2, C10H14O, density, melting point, boiling point, structural formula, synthesis. [Link]
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2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem. [Link]
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Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]
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